molecular formula C8H11NS2 B15151209 N-(4,5-dimethylthiophen-2-yl)ethanethioamide

N-(4,5-dimethylthiophen-2-yl)ethanethioamide

Cat. No.: B15151209
M. Wt: 185.3 g/mol
InChI Key: CIGGLMRDWYZJKS-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiophen-2-yl)ethanethioamide is an organic compound characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and an ethanethioamide group attached to the thiophene ring

Properties

Molecular Formula

C8H11NS2

Molecular Weight

185.3 g/mol

IUPAC Name

N-(4,5-dimethylthiophen-2-yl)ethanethioamide

InChI

InChI=1S/C8H11NS2/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10)

InChI Key

CIGGLMRDWYZJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=S)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiophen-2-yl)ethanethioamide typically involves the reaction of 4,5-dimethylthiophene with ethanethioamide under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The steps include:

    Initial Reaction: Combining 4,5-dimethylthiophene with ethanethioamide in the presence of a catalyst.

    Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The thiophene ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of halogen atoms or other electrophiles on the thiophene ring.

Scientific Research Applications

N-(4,5-dimethylthiophen-2-yl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)ethanethioamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cell Membranes: Affecting the integrity of cell membranes, leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)ethanethioamide: Similar structure but lacks the methyl groups on the thiophene ring.

    N-(4,5-dimethylthiophen-2-yl)methylamine: Contains a methylamine group instead of ethanethioamide.

Uniqueness

N-(4,5-dimethylthiophen-2-yl)ethanethioamide is unique due to the presence of both methyl groups on the thiophene ring and the ethanethioamide group, which confer distinct chemical properties and reactivity compared to its analogs .

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